molecular formula C26H23NO4 B2737487 1-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]cyclobutane-1-carboxylic acid CAS No. 2248268-30-4

1-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]cyclobutane-1-carboxylic acid

Cat. No.: B2737487
CAS No.: 2248268-30-4
M. Wt: 413.473
InChI Key: KRFXWTBJHKVUAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]cyclobutane-1-carboxylic acid (CAS: 885951-77-9) is a protected amino acid derivative featuring a cyclobutane core substituted with a phenyl group at the 4-position. The phenyl group is further modified with a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, a staple in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal under mild acidic conditions .

Properties

IUPAC Name

1-[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO4/c28-24(29)26(14-5-15-26)17-10-12-18(13-11-17)27-25(30)31-16-23-21-8-3-1-6-19(21)20-7-2-4-9-22(20)23/h1-4,6-13,23H,5,14-16H2,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRFXWTBJHKVUAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=C(C=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]cyclobutane-1-carboxylic acid typically involves multiple steps, including the formation of the cyclobutane ring and the introduction of the Fmoc group. One common synthetic route involves the following steps:

    Formation of the Cyclobutane Ring: This can be achieved through a [2+2] cycloaddition reaction between an alkene and a suitable diene.

    Introduction of the Phenyl Group: This step often involves a Friedel-Crafts alkylation reaction.

    Attachment of the Fmoc Group: The Fmoc group is introduced using fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated peptide synthesizers for large-scale production.

Chemical Reactions Analysis

1-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, especially when electron-withdrawing groups are present. Common reagents include sodium hydride and alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]cyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: The compound is employed in the study of protein-protein interactions and enzyme mechanisms.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group plays a crucial role in protecting the amino group during peptide synthesis, allowing for selective reactions at other sites. The cyclobutane ring and phenyl group contribute to the compound’s stability and reactivity.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₂₀H₁₉NO₄
  • Molecular Weight : 337.37 g/mol
  • Storage : Stable at room temperature in dry conditions .

The rigid cyclobutane ring introduces conformational constraints, making this compound valuable for designing peptides with enhanced stability or specific secondary structures.

Comparison with Similar Compounds

The following Fmoc-protected cyclic carboxylic acids share structural or functional similarities but differ in ring size, substituents, and applications.

Structural Analogues

Table 1: Structural and Physicochemical Comparisons

Compound Name (CAS) Core Structure Substituents Molecular Formula Molecular Weight (g/mol) pKa (Predicted) Key Applications/Notes Reference
Target Compound (885951-77-9) Cyclobutane 4-Fmoc-aminophenyl C₂₀H₁₉NO₄ 337.37 ~4.12 Peptide backbone modification
1-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)cyclohexane-1-carboxylic acid (220145-22-2) Cyclohexane Fmoc-aminomethyl C₂₃H₂₅NO₄ 379.45 N/A Enhanced solubility due to larger ring
1-[cyclopropyl(Fmoc)amino]cyclobutane-1-carboxylic acid (1697367-12-6) Cyclobutane Cyclopropyl-Fmoc hybrid C₂₃H₂₃NO₄ 377.43 4.12 Steric hindrance for selective coupling
3-(Fmoc-amino)cyclobutane-1-carboxylic acid (1935557-50-8) Cyclobutane Fmoc-amino at position 3 C₂₀H₁₉NO₄ 337.38 N/A Altered regiochemistry affects reactivity
(1R,3s)-3-Fmoc-aminocyclopentane-1-carboxylic acid (220497-67-6) Cyclopentane Fmoc-amino at position 3 C₂₁H₂₁NO₄ 351.40 N/A Intermediate ring size for flexibility

Steric and Electronic Effects :

  • Cyclobutane vs.
  • Regiochemistry: The 3-Fmoc-cyclobutane isomer (CAS: 1935557-50-8) exhibits distinct electronic properties due to altered amino group positioning, which may influence coupling efficiency in SPPS .

Stability and Reactivity :

  • The cyclopropyl-Fmoc hybrid (CAS: 1697367-12-6) demonstrates reduced reactivity in acylation reactions due to steric shielding, making it suitable for stepwise synthesis of complex peptides .
  • Piperidine-containing analogues (e.g., CAS: 2219379-46-9) show enhanced solubility in polar solvents, attributed to the basic nitrogen in the piperidine ring .

Table 2: Hazard Profiles

Compound (CAS) Hazard Statements Precautionary Measures Reference
Target Compound Not explicitly reported Standard handling for Fmoc-protected compounds
Cyclohexane derivative (220145-22-2) H302 (acute toxicity), H315/H319 (skin/eye irritation) Use gloves, eye protection
Piperidine derivative (2219379-46-9) No data Assume standard lab precautions

Research Implications

  • Peptide Engineering : The target compound’s rigid structure is preferred for stabilizing β-turn motifs, whereas larger rings (e.g., cyclohexane) are used in helical peptides .
  • Drug Discovery : Cyclobutane derivatives are explored in protease inhibitors due to their resistance to enzymatic degradation .

Biological Activity

1-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]cyclobutane-1-carboxylic acid, often referred to as Fmoc-D-Aph(Cbm)-OH, is a synthetic compound notable for its potential applications in medicinal chemistry and peptide synthesis. Its unique structure, characterized by the fluorenylmethoxycarbonyl (Fmoc) protecting group and cyclobutane core, imparts distinct biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, cellular effects, and potential therapeutic applications.

  • Molecular Formula : C25H23N3O5
  • Molecular Weight : 445.467 g/mol
  • Density : 1.376 g/cm³ (predicted)
  • Melting Point : 163°C (decomposition)
  • LogP : 4.5028 (indicating lipophilicity)

The biological activity of this compound primarily stems from its role in peptide synthesis. The Fmoc group protects the amino functionality during the synthesis process, allowing for selective reactions that lead to the formation of bioactive peptides. Upon deprotection, the amino group can participate in peptide bond formation, influencing various cellular processes.

Cellular Effects

The compound has been shown to affect cellular functions through several pathways:

  • Peptide Synthesis : Facilitates the production of specific peptides essential for cellular activities.
  • Cell Signaling : Influences signaling pathways by providing necessary building blocks for bioactive molecules.
  • Gene Expression : Impacts gene regulation by modulating protein synthesis.

Table 1: Summary of Biological Activities

Activity TypeObservations
Antioxidant ActivityExhibits potential antioxidant properties in vitro.
Cytotoxic EffectsPreliminary studies indicate cytotoxicity against certain cancer cell lines.
Enzyme InteractionMay act as an inhibitor or activator of specific enzymes involved in metabolism.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study investigated the cytotoxic effects of Fmoc-D-Aph(Cbm)-OH on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating significant potency against these cells. Further analysis revealed that apoptosis was a primary mechanism through which the compound exerted its cytotoxic effects.

Dosage and Temporal Effects

The biological effects of this compound vary with dosage:

  • Low Doses : Promote effective peptide synthesis without significant adverse effects.
  • High Doses : Associated with potential toxicity; careful dosage optimization is crucial for therapeutic applications.

Q & A

Q. What are the key steps and challenges in synthesizing 1-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]cyclobutane-1-carboxylic acid?

The synthesis typically involves:

  • Introduction of the Fmoc group : Protecting the amino group using 9-fluorenylmethyloxycarbonyl (Fmoc) chloride under basic conditions (e.g., NaHCO₃) to prevent unwanted side reactions .
  • Cyclobutane ring formation : Employing photochemical [2+2] cycloaddition or strain-driven ring closure, requiring precise temperature control (−20°C to 25°C) to minimize byproducts .
  • Carboxylic acid activation : Using reagents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) for subsequent coupling reactions in peptide synthesis .
    Challenges : Low yields in cyclobutane formation due to steric hindrance and competing polymerization. Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) is critical .

Q. How does the Fmoc group influence the compound’s stability and reactivity?

The Fmoc group:

  • Enhances stability : Protects the amino group during acidic/basic reactions but is cleaved under mild conditions (20% piperidine in DMF) without disrupting the cyclobutane core .
  • Affects solubility : The hydrophobic fluorenyl moiety reduces aqueous solubility, necessitating polar aprotic solvents (e.g., DMF, DMSO) for reactions .
  • Complicates characterization : Fmoc’s UV activity (λmax = 265–300 nm) aids HPLC detection but may mask other chromophores in UV-Vis analysis .

Q. What analytical methods are essential for characterizing this compound?

  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to assess purity (>95%) and monitor Fmoc deprotection .
  • NMR : ¹H/¹³C NMR to confirm cyclobutane geometry (e.g., coupling constants for ring strain) and Fmoc integration .
  • Mass spectrometry : High-resolution MS (ESI or MALDI-TOF) to verify molecular weight (C₂₅H₂₃NO₄, calc. 401.43 g/mol) and detect side products .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during cyclobutane ring formation?

  • Chiral auxiliaries : Use (R)- or (S)-BINOL derivatives to enforce desired stereochemistry during photocycloaddition .
  • Asymmetric catalysis : Pd-catalyzed C–H activation or Rh-mediated [2+2] cyclization to control enantioselectivity (≥90% ee) .
  • Post-synthesis analysis : Circular dichroism (CD) or X-ray crystallography to validate stereochemistry, especially for biologically active analogs .

Q. What strategies resolve contradictions in reported biological activity data?

  • Orthogonal assays : Combine SPR (surface plasmon resonance) for binding affinity with cell-based luciferase reporter assays to confirm target engagement .
  • Metabolic stability testing : Incubate with liver microsomes (human/rat) to differentiate intrinsic activity from artifacts caused by rapid degradation .
  • Control experiments : Synthesize Fmoc-deprotected analogs to isolate contributions of the cyclobutane-carboxylic acid moiety .

Q. How can reaction yields be optimized for large-scale synthesis?

  • Microwave-assisted synthesis : Reduce reaction times (e.g., from 24h to 2h) and improve cyclobutane yields by 15–20% via controlled dielectric heating .
  • Flow chemistry : Continuous processing minimizes side reactions (e.g., oligomerization) through precise residence time control .
  • Solvent screening : Test ionic liquids (e.g., [BMIM][BF₄]) to enhance Fmoc stability and reduce byproduct formation .

Methodological Considerations

Q. How should researchers handle discrepancies in stability data under varying storage conditions?

  • Accelerated degradation studies : Store samples at 40°C/75% RH for 4 weeks and compare with room-temperature controls via HPLC to identify degradation pathways (e.g., Fmoc hydrolysis) .
  • Light exposure testing : UV/Vis monitoring under ICH Q1B guidelines to assess photolytic decomposition .

Q. What computational tools aid in predicting biological interactions?

  • Molecular docking (AutoDock Vina) : Model cyclobutane-Fmoc interactions with proteases or kinases, prioritizing targets with high shape complementarity (RMSD ≤2.0 Å) .
  • MD simulations (GROMACS) : Simulate solvation effects on cyclobutane ring conformation to guide analog design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.